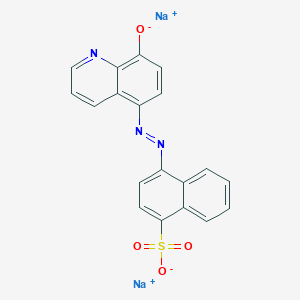

4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

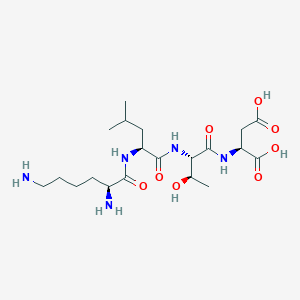

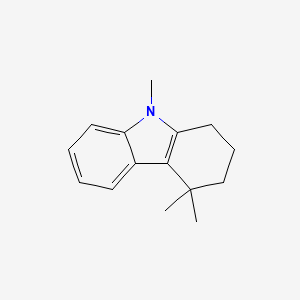

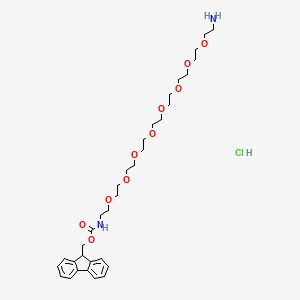

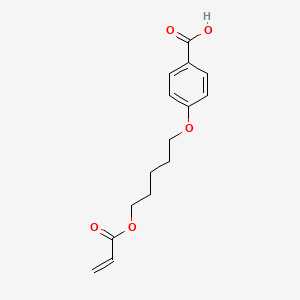

4-(8-ヒドロキシ-5-キノリルアゾ)-1-ナフタレンスルホン酸二ナトリウム塩は、その独特の構造的特徴と多様な用途で知られる複雑な有機化合物です。この化合物は、アゾ基を介して結合したキノリンとナフタレンの両方の部分を持つことを特徴としています。スルホン酸基は水への溶解性を高め、さまざまな産業および科学的用途に役立ちます。

準備方法

合成経路と反応条件: 4-(8-ヒドロキシ-5-キノリルアゾ)-1-ナフタレンスルホン酸二ナトリウム塩の合成は、通常、8-ヒドロキシキノリンのジアゾ化に続いて、1-ナフタレンスルホン酸とのカップリング反応によって行われます。反応条件は、アゾ結合の安定性を確保するために、しばしば酸性環境と制御された温度を必要とします。

工業的生産方法: この化合物の工業的生産方法は、通常、バッチ反応器で行われる、大規模なジアゾ化とカップリング反応を含む場合があります。連続フロー反応器を使用することも、効率と収率を高めるために採用できます。最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製されます。

反応の種類:

酸化: 化合物は、特にヒドロキシル基で酸化反応を受ける可能性があり、キノン誘導体の生成につながります。

還元: アゾ基の還元により、アミン誘導体が得られ、さらにさまざまな置換反応に関与できます。

置換: スルホン酸基は他の官能基と置換することができ、さまざまな誘導体の合成を可能にします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 亜硫酸ナトリウムや亜鉛粉などの還元剤がよく使用されます。

置換: さまざまな求核剤を塩基性または酸性条件で使用して、置換反応を実現できます。

主な製品:

酸化: キノン誘導体。

還元: アミン誘導体。

置換: さまざまな置換ナフタレンスルホン酸誘導体。

4. 科学研究への応用

4-(8-ヒドロキシ-5-キノリルアゾ)-1-ナフタレンスルホン酸二ナトリウム塩は、科学研究で幅広い用途があります。

化学: 金属イオンの検出と定量に、分析化学における試薬として使用されます。

生物学: 酵素活性やタンパク質相互作用を研究するために、生物学的アッセイで用いられます。

医学: 抗菌作用や抗がん作用など、潜在的な治療効果について研究されています。

工業: その鮮やかな色と安定性から、染料や顔料の製造に使用されています。

科学的研究の応用

4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.

Biology: Employed in biological assays to study enzyme activities and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

作用機序

4-(8-ヒドロキシ-5-キノリルアゾ)-1-ナフタレンスルホン酸二ナトリウム塩の作用機序は、金属イオンと錯体を形成する能力に関係しています。キノリンとナフタレン部分は、複数の配位部位を提供し、強い結合相互作用を可能にします。この錯形成は、特定の酵素の活性を阻害したり、細胞プロセスを妨害したりして、観察された生物学的効果につながる可能性があります。

類似の化合物:

- 4-[(8-ヒドロキシ-5-キノリル)アゾ]-ベンゼンスルホン酸

- 4-[(8-ヒドロキシ-5-キノリル)アゾ]-安息香酸

比較: これらの化合物は類似の構造的特徴を共有していますが、4-(8-ヒドロキシ-5-キノリルアゾ)-1-ナフタレンスルホン酸二ナトリウム塩は、ナフタレン部分の存在によって独特です。ナフタレン部分は、その溶解性と安定性を高めます。さらに、二ナトリウム塩の形態は、水性環境での適用性を高め、産業用および研究用目的でより汎用性が高くなります。

類似化合物との比較

- 4-[(8-Hydroxy-5-quinolinyl)azo]-benzenesulfonic acid

- 4-[(8-Hydroxy-5-quinolinyl)azo]-benzoic acid

Comparison: While these compounds share similar structural features, 4-(8-Hydroxy-5-quinolylazo)-1-naphthalenesulfonic Acid Disodium Salt is unique due to the presence of the naphthalene moiety, which enhances its solubility and stability. Additionally, the disodium salt form increases its applicability in aqueous environments, making it more versatile for industrial and research purposes.

特性

分子式 |

C19H11N3Na2O4S |

|---|---|

分子量 |

423.4 g/mol |

IUPAC名 |

disodium;4-[(8-oxidoquinolin-5-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C19H13N3O4S.2Na/c23-17-9-7-16(14-6-3-11-20-19(14)17)22-21-15-8-10-18(27(24,25)26)13-5-2-1-4-12(13)15;;/h1-11,23H,(H,24,25,26);;/q;2*+1/p-2 |

InChIキー |

XPOJWUXLAIVZHE-UHFFFAOYSA-L |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC=NC4=C(C=C3)[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)

![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)

![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)

![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)